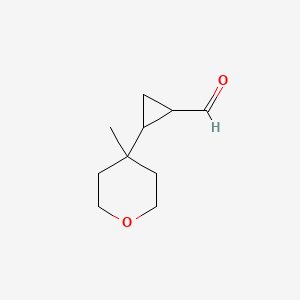

2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde

CAS No.:

Cat. No.: VC17683312

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16O2 |

|---|---|

| Molecular Weight | 168.23 g/mol |

| IUPAC Name | 2-(4-methyloxan-4-yl)cyclopropane-1-carbaldehyde |

| Standard InChI | InChI=1S/C10H16O2/c1-10(2-4-12-5-3-10)9-6-8(9)7-11/h7-9H,2-6H2,1H3 |

| Standard InChI Key | YISVTMMGQWEARN-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCOCC1)C2CC2C=O |

Introduction

2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde is a chemical compound with a unique structural composition, featuring a cyclopropane ring attached to an oxane (tetrahydrofuran) moiety and an aldehyde functional group. This compound is notable for its potential applications in organic synthesis and pharmaceutical research due to its reactive aldehyde group and the presence of a cyclopropane ring, which can participate in various chemical transformations.

Synthesis and Preparation

The synthesis of 2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde typically involves multi-step organic synthesis methods. While specific synthesis protocols for this compound are not widely documented, it can be inferred that its preparation would involve reactions that form the cyclopropane and oxane rings, followed by the introduction of the aldehyde group. Common methods for forming cyclopropane rings include cycloaddition reactions, and aldehyde groups can be introduced through oxidation or formylation reactions.

Applications and Potential Uses

This compound's unique structure makes it a candidate for various applications in organic synthesis and pharmaceutical chemistry. The aldehyde group can participate in condensation reactions, making it useful for synthesizing more complex molecules. Additionally, the cyclopropane ring can undergo ring-opening reactions, providing access to a variety of functionalized compounds.

Safety and Handling

When handling 2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde, it is essential to follow proper safety protocols. This includes wearing protective clothing, gloves, and safety glasses to prevent skin contact and eye irritation. The compound should be handled in a well-ventilated area to avoid inhalation of vapors .

Table: Available Information on 2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde

| Property | Description |

|---|---|

| CAS Number | 2059974-97-7 |

| Chemical Formula | Not specified in available sources |

| Molecular Weight | Not specified in available sources |

| Boiling Point | Not available |

| Melting Point | Not available |

| Synthesis Method | Not detailed in available literature |

| Applications | Organic synthesis, potential pharmaceutical applications |

Table: Safety Precautions

| Precaution | Description |

|---|---|

| Protective Gear | Wear gloves, safety glasses, and protective clothing |

| Handling Environment | Well-ventilated area to avoid inhalation of vapors |

| Skin Contact | Avoid skin contact to prevent irritation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume